1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol
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Overview
Description
1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol is an organic compound characterized by the presence of a difluorophenyl group and an iso-pentoxy group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol typically involves the reaction of 3,5-difluorophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate to form 3,5-difluoro-4-iso-pentoxyphenol. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide to yield the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanone.
Reduction: 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-iso-pentoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group may enhance binding affinity and specificity, while the iso-pentoxy group can influence the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)ethanol: Lacks the iso-pentoxy group, which may result in different chemical and biological properties.
1-(4-Iso-pentoxyphenyl)ethanol: Lacks the difluoro substituents, which can affect its reactivity and interactions.
1-(3,5-Dimethoxyphenyl)ethanol: Contains methoxy groups instead of difluoro and iso-pentoxy groups, leading to different chemical behavior.
Properties
IUPAC Name |
1-[3,5-difluoro-4-(3-methylbutoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-8(2)4-5-17-13-11(14)6-10(9(3)16)7-12(13)15/h6-9,16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCDJUIZUKFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)C(C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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